molecular formula C16H17NO5 B5863746 2-methyl-3-(4-morpholinylcarbonyl)-1-benzofuran-5-yl acetate

2-methyl-3-(4-morpholinylcarbonyl)-1-benzofuran-5-yl acetate

Cat. No. B5863746
M. Wt: 303.31 g/mol
InChI Key: LAQLXJZYAXKLFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategic reactions that introduce functional groups to the benzofuran core. For example, the synthesis of related compounds has been achieved through processes like alkaline hydrolysis of ethyl acetates of benzofuran derivatives or oxidative methods using reagents like 3-chloroperoxybenzoic acid (Choi et al., 2007), (Choi et al., 2009). These methods highlight the versatility in synthetic approaches for modifying the benzofuran scaffold.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 2-methyl-3-(4-morpholinylcarbonyl)-1-benzofuran-5-yl acetate, is characterized by specific spatial arrangements and bond interactions. The crystal structure analysis of similar compounds reveals details like dihedral angles, hydrogen bonding, and halogen interactions that contribute to the compound's stability and reactivity (Choi et al., 2007), (Choi et al., 2009).

Chemical Reactions and Properties

Benzofuran derivatives participate in various chemical reactions that modify their structure and properties. These reactions can introduce or alter functional groups, impacting the compound's chemical behavior. The oxidation of methyl sulfanyl to methyl sulfinyl groups is an example of such a modification, affecting the electron distribution and reactivity of the molecule (Choi et al., 2009).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are influenced by the molecular structure, functional groups, and intermolecular interactions within the compound. For instance, crystal structure analysis provides insights into the molecule's stability and potential for forming polymorphs (Choi et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability under various conditions, and interaction with other chemical entities, are pivotal for understanding its behavior in chemical systems. Studies on related compounds highlight the importance of functional groups and molecular structure in dictating these chemical properties (Choi et al., 2009).

properties

IUPAC Name

[2-methyl-3-(morpholine-4-carbonyl)-1-benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-10-15(16(19)17-5-7-20-8-6-17)13-9-12(22-11(2)18)3-4-14(13)21-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQLXJZYAXKLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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